N-(2,6-diethylphenyl)-3-methoxybenzamide
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Overview
Description
“N-(2,6-Diethylphenyl)-4-hydroxybenzamide” is a chemical compound . It’s a solid form and its empirical formula is C17H19NO2 . It’s important to note that the information available is limited and may not fully describe “N-(2,6-diethylphenyl)-3-methoxybenzamide”.
Synthesis Analysis
While specific synthesis information for “N-(2,6-diethylphenyl)-3-methoxybenzamide” was not found, a related compound, alachlor, was studied for its degradation pathway . Alachlor was initially degraded to 2-chloro-N-(2,6-diethylphenyl) acetamide, which was further degraded to 2,6-diethylaniline and 7-ethylindoline .
Scientific Research Applications
Agriculture: Herbicide Development
N-(2,6-diethylphenyl)-3-methoxybenzamide: is structurally related to chloroacetanilide herbicides, which are widely used in agriculture to control weeds and grasses. Researchers are exploring its potential as a novel herbicide due to its structural similarity to alachlor . The compound could be modified to enhance its herbicidal properties, such as selectivity and environmental persistence.
Environmental Science: Bioremediation
In environmental science, this compound’s analogs are being studied for their biodegradation pathways. Understanding how these compounds break down in the environment can lead to the development of bioremediation strategies to mitigate pollution caused by similar herbicides .
Material Science: Chemical Synthesis
In material science, the compound’s framework is used to synthesize novel materials with potential applications in various industries. For example, derivatives of this compound could be used to create new polymers or coatings with unique properties .
Biochemistry: Enzyme Inhibition
Biochemically, compounds like N-(2,6-diethylphenyl)-3-methoxybenzamide can act as enzyme inhibitors. They can be used to study the inhibition of protein synthesis in plants, which is the primary mode of action for its herbicidal function .
Pharmacology: Drug Discovery
In pharmacology, the compound’s structure could be utilized as a scaffold for developing new drugs. Its ability to interact with biological systems could be harnessed to create medications with specific targets within the body .
Medicine: Metabolite Analysis
Medically, understanding the metabolites formed from compounds like N-(2,6-diethylphenyl)-3-methoxybenzamide can aid in the development of diagnostic tools for exposure to related chemicals, which is crucial for patient treatment and drug development .
Mechanism of Action
Mode of Action
The mode of action of N-(2,6-diethylphenyl)-3-methoxybenzamide is not fully understood. It is likely that the compound interacts with its targets, leading to changes in cellular processes. The specific nature of these interactions and the resulting changes are areas of ongoing research .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, it has been suggested that similar compounds can inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in microsomes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2,6-diethylphenyl)-3-methoxybenzamide. Factors such as pH, temperature, and the presence of other compounds can affect how the compound interacts with its targets and its overall effectiveness .
properties
IUPAC Name |
N-(2,6-diethylphenyl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-13-8-6-9-14(5-2)17(13)19-18(20)15-10-7-11-16(12-15)21-3/h6-12H,4-5H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOKYHTZXAUIIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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